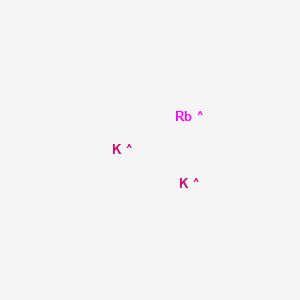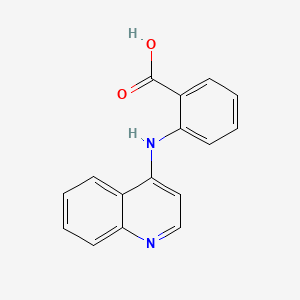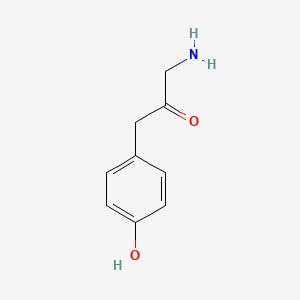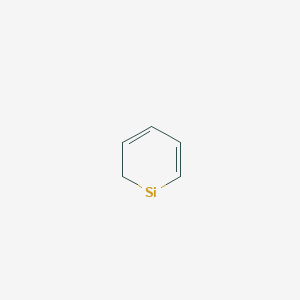
Silacyclohexa-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclohexa-2,4-diene is a silicon-containing organic compound with the molecular formula C5H8Si It is a six-membered ring structure with alternating double bonds, similar to benzene but with one carbon atom replaced by a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silacyclohexa-2,4-diene can be synthesized through several methods. One common approach involves the reaction of 1,1-dimethyl-2,5-diphenyl-1-silacyclohexa-2,4-diene with iron pentacarbonyl or diironnonacarbonyl. This reaction yields a mixture of tricarbonyl complexes due to the migration of hydrogen and silyl groups . Another method involves the gas phase pyrolysis of 1-allyl-1-methyl-1-silacyclohexa-2,4-diene, resulting in the formation of 1-methyl-1-silabenzene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organosilicon chemistry may lead to more efficient production techniques in the future.
Analyse Chemischer Reaktionen
Types of Reactions: Silacyclohexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silacyclohexadienones.
Reduction: Reduction reactions can convert this compound to silacyclohexenes.
Substitution: Substitution reactions, particularly with transition metals, can form complex organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Transition metal complexes like iron pentacarbonyl are frequently employed.
Major Products:
Oxidation: Silacyclohexadienones.
Reduction: Silacyclohexenes.
Substitution: Tricarbonyl complexes of this compound.
Wissenschaftliche Forschungsanwendungen
Silacyclohexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry to form various metal complexes.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of silacyclohexa-2,4-diene involves its ability to form stable complexes with transition metals. The silicon atom in the ring can coordinate with metal centers, facilitating various catalytic processes. The compound’s unique electronic properties, due to the presence of silicon, allow it to participate in reactions that are not typical for purely carbon-based dienes .
Vergleich Mit ähnlichen Verbindungen
Silacyclohexadiene: Another silicon-containing diene with similar properties.
Silabenzene: A silicon analog of benzene with distinct electronic characteristics.
Cyclohexa-2,4-diene: The carbon analog of silacyclohexa-2,4-diene.
Uniqueness: this compound is unique due to the presence of silicon, which imparts different electronic properties compared to its carbon analogs. This makes it particularly valuable in organometallic chemistry and materials science .
Eigenschaften
Molekularformel |
C5H6Si |
|---|---|
Molekulargewicht |
94.19 g/mol |
InChI |
InChI=1S/C5H6Si/c1-2-4-6-5-3-1/h1-4H,5H2 |
InChI-Schlüssel |
MIXILHIGUOSILV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C[Si]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


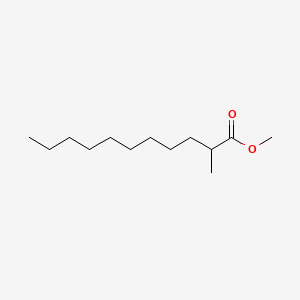
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)

![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)

![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
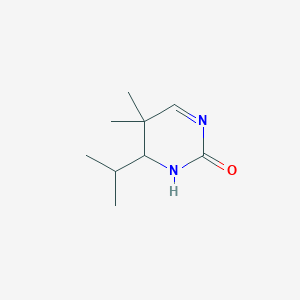
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
